6-(Difluoromethyl)naphthalen-2-amine
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Overview
Description
6-(Difluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H9F2N It is a derivative of naphthalene, where the amine group is positioned at the second carbon, and a difluoromethyl group is attached to the sixth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)naphthalen-2-amine typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalen-2-amine using difluorocarbene precursors. This reaction can be carried out under various conditions, including the use of metal catalysts or radical initiators.
For example, the reaction of naphthalen-2-amine with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically conducted in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the amine group to other functional groups such as imines or amides.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Imines, amides
Substitution: Halogenated naphthalenes
Scientific Research Applications
6-(Difluoromethyl)naphthalen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)naphthalen-1-amine
- 6-(Trifluoromethyl)naphthalen-2-amine
- 2-(Trifluoromethyl)naphthalen-1-amine
Uniqueness
6-(Difluoromethyl)naphthalen-2-amine is unique due to the specific positioning of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its trifluoromethyl analogs, the difluoromethyl group provides different electronic properties, potentially leading to distinct interactions with molecular targets.
Properties
Molecular Formula |
C11H9F2N |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
6-(difluoromethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H9F2N/c12-11(13)9-2-1-8-6-10(14)4-3-7(8)5-9/h1-6,11H,14H2 |
InChI Key |
XJKYDYCSMCGLMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N)C=C1C(F)F |
Origin of Product |
United States |
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